N'-[(E)-(4-ethylphenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-(4-ethylphenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide is a Schiff base hydrazone compound. Schiff base hydrazones are known for their ability to form stable complexes with transition metal ions, making them significant in inorganic and bioinorganic chemistry . This compound is characterized by its unique structure, which includes both ethyl and fluorophenyl groups attached to a pyrazole ring.
Preparation Methods
The synthesis of N’-[(E)-(4-ethylphenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide typically involves the reaction of the appropriate substituted hydrazines or hydrazides with aldehydes or ketones. Common solvents used in these reactions include ethanol, methanol, tetrahydrofuran, butanol, glacial acetic acid, and ethanol-glacial acetic acid mixtures . The reaction conditions often require heating to facilitate the formation of the Schiff base hydrazone.
Chemical Reactions Analysis
N’-[(E)-(4-ethylphenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N’-[(E)-(4-ethylphenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: It is used in the synthesis of coordination compounds and as a ligand in transition metal complexes.
Medicine: It may be explored for its pharmacological properties, including potential use as an enzyme inhibitor.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-ethylphenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide involves its ability to form stable complexes with metal ions. This interaction can affect various molecular targets and pathways, including enzyme activity and protein interactions. The specific pathways involved depend on the metal ion and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to N’-[(E)-(4-ethylphenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide include:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
These compounds share structural similarities but differ in their substituent groups, which can affect their chemical properties and applications
Properties
Molecular Formula |
C19H17FN4O |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-[(E)-(4-ethylphenyl)methylideneamino]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H17FN4O/c1-2-13-3-5-14(6-4-13)12-21-24-19(25)18-11-17(22-23-18)15-7-9-16(20)10-8-15/h3-12H,2H2,1H3,(H,22,23)(H,24,25)/b21-12+ |
InChI Key |
UMXKKXMMISIWEC-CIAFOILYSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F |
Canonical SMILES |
CCC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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